molecular formula C20H30N2 B6056974 (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine

(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine

Cat. No. B6056974
M. Wt: 298.5 g/mol
InChI Key: CFZZVLPWOFAFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine, also known as BU99006, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. BU99006 is a selective 5-HT1A receptor agonist that has shown promising results in preclinical studies for the treatment of various psychiatric and neurological disorders.

Mechanism of Action

(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine is a selective 5-HT1A receptor agonist that binds to the 5-HT1A receptor subtype in the brain. The 5-HT1A receptor is a G protein-coupled receptor that is involved in the regulation of serotonin neurotransmission. Activation of the 5-HT1A receptor leads to the release of serotonin, which has a modulatory effect on various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to have several biochemical and physiological effects in animal models. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, which are regions of the brain that are involved in mood regulation and cognitive function. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in lab experiments is its selectivity for the 5-HT1A receptor subtype. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of the 5-HT1A receptor in various biological processes. However, one of the limitations of using (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for the research on (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine. One potential direction is to investigate the therapeutic potential of (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in clinical trials for the treatment of psychiatric and neurological disorders. Another potential direction is to investigate the role of the 5-HT1A receptor in the modulation of immune function and inflammation. Additionally, future research could explore the potential of (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine as a tool for studying the role of the 5-HT1A receptor in the regulation of circadian rhythms.

Synthesis Methods

(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of tert-butylcyclohexylamine, indole-3-carboxaldehyde, and sodium triacetoxyborohydride. The reaction is carried out in a solvent mixture of ethanol and water at room temperature. The final product is purified using column chromatography.

Scientific Research Applications

(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders. Preclinical studies have shown that (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has anxiolytic, antidepressant, and antipsychotic effects. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2/c1-20(2,3)16-8-10-17(11-9-16)21-13-12-15-14-22-19-7-5-4-6-18(15)19/h4-7,14,16-17,21-22H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZZVLPWOFAFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]cyclohexan-1-amine

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